(2-Bromopentyl)benzene

CAS No.:

Cat. No.: VC14232495

Molecular Formula: C11H15Br

Molecular Weight: 227.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15Br |

|---|---|

| Molecular Weight | 227.14 g/mol |

| IUPAC Name | 2-bromopentylbenzene |

| Standard InChI | InChI=1S/C11H15Br/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3 |

| Standard InChI Key | ABYINZGAFLMEAO-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(CC1=CC=CC=C1)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

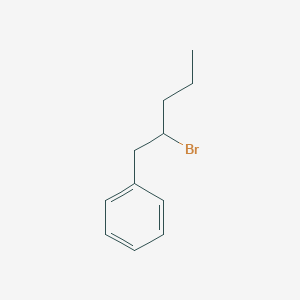

(2-Bromopentyl)benzene consists of a benzene ring connected to a five-carbon alkyl chain, with a bromine atom positioned on the second carbon of the pentyl group. The IUPAC name, 2-bromopentylbenzene, reflects this substitution pattern. The canonical SMILES representation illustrates the branching at the second carbon, while the InChIKey provides a unique identifier for its stereochemical and structural features.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.14 g/mol |

| IUPAC Name | 2-bromopentylbenzene |

| Canonical SMILES | CCCC(CC1=CC=CC=C1)Br |

| InChIKey | ABYINZGAFLMEAO-UHFFFAOYSA-N |

| PubChem CID | 22419957 |

Physical State and Stability

As a liquid at room temperature, (2-Bromopentyl)benzene is typically stored in tightly sealed containers at 2–8°C to prevent degradation. Its solubility profile aligns with non-polar organic solvents such as chloroform and ethyl acetate, similar to the related compound (2-bromoethyl)benzene . The bromine atom’s electronegativity and the alkyl chain’s hydrophobicity contribute to its low water solubility, a common trait among aryl bromides.

Synthesis and Reaction Pathways

Direct Bromination of Alkylbenzenes

While no explicit synthesis protocol for (2-Bromopentyl)benzene is documented, analogous methods for brominated alkylbenzenes provide insight. For example, bromobenzene is synthesized via iron-catalyzed electrophilic substitution, where bromine reacts with benzene under controlled temperatures . Extending this approach, (2-Bromopentyl)benzene could theoretically form through bromination of pentylbenzene, though regioselectivity challenges may arise. The direct bromination of alkylbenzenes often yields mixtures of mono- and polybrominated products, necessitating careful temperature modulation .

Byproduct Formation and Optimization

The synthesis of brominated alkylbenzenes is often complicated by byproducts like dibrominated isomers. In bromobenzene production, para-dibromobenzene forms as a common impurity, requiring fractional distillation for isolation . For (2-Bromopentyl)benzene, similar challenges may necessitate advanced purification techniques, such as column chromatography or recrystallization.

Future Research Directions

Mechanistic Studies

Elucidating the compound’s reactivity in SN2 substitutions or radical reactions could expand its utility. Comparative studies with shorter-chain analogs (e.g., (2-bromoethyl)benzene) may reveal chain-length-dependent trends in reaction kinetics.

Application-Driven Synthesis

Developing efficient, scalable synthesis routes is critical for industrial adoption. Continuous-flow reactors or photocatalysis might enhance regioselectivity and yield.

Environmental Impact Assessment

Given the persistence of brominated organics in ecosystems, biodegradability and toxicity studies are imperative to ensure sustainable use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume